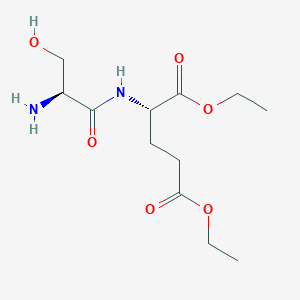
Diethyl L-seryl-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl L-seryl-L-glutamate is a compound that combines the properties of L-serine and L-glutamate, two naturally occurring amino acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The combination of these amino acids can lead to unique properties that are not present in the individual components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl L-seryl-L-glutamate typically involves the esterification of L-serine and L-glutamate. One common method is to react L-serine with diethyl glutamate in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol. The reaction is typically carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Diethyl L-seryl-L-glutamate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups in the compound, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its reactivity or specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield de-esterified products.
Scientific Research Applications
Diethyl L-seryl-L-glutamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry.
Biology: The compound can be used to study protein-protein interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various biochemical products and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of diethyl L-seryl-L-glutamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products. It may also bind to receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl L-seryl-L-glutamate include:
Diethyl L-glutamate: This compound shares the glutamate moiety but lacks the serine component.
L-seryl-L-glutamate: This compound is similar but does not have the diethyl ester groups.
Uniqueness
This compound is unique due to the combination of L-serine and L-glutamate with diethyl ester groups. This combination can lead to enhanced stability, solubility, and reactivity compared to the individual components or similar compounds.
Properties
CAS No. |
62812-26-4 |
|---|---|
Molecular Formula |
C12H22N2O6 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
diethyl (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanedioate |
InChI |
InChI=1S/C12H22N2O6/c1-3-19-10(16)6-5-9(12(18)20-4-2)14-11(17)8(13)7-15/h8-9,15H,3-7,13H2,1-2H3,(H,14,17)/t8-,9-/m0/s1 |
InChI Key |
GEEGTVSIEAYESB-IUCAKERBSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















